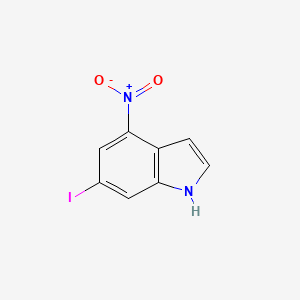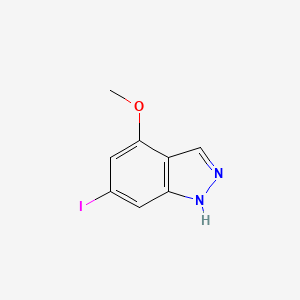
Glycidyl acetate, (S)-
描述
Glycidyl acetate, (S)-: is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring and an acetate group. This compound is of significant interest due to its reactivity and versatility in various chemical reactions. It is commonly used as an intermediate in the synthesis of other chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: Glycidyl acetate, (S)- can be synthesized through the epoxidation of allyl acetate. This reaction typically involves the use of a peracid, such as peracetic acid, as the oxidizing agent. The reaction conditions often include a solvent like dichloromethane and a catalyst such as tungstic acid to facilitate the epoxidation process.
Industrial Production Methods: In industrial settings, glycidyl acetate, (S)- is produced using similar methods but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the epoxidation reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions:
Oxidation: Glycidyl acetate, (S)- can undergo oxidation reactions, where the epoxide ring is opened, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert glycidyl acetate, (S)- into alcohols or other reduced forms.
Substitution: The epoxide ring in glycidyl acetate, (S)- can be opened by nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and acids.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid), solvents like dichloromethane, and catalysts such as tungstic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and acids, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Chemistry: Glycidyl acetate, (S)- is used as a building block in the synthesis of polymers and other complex molecules. Its reactivity makes it valuable in creating functionalized materials with specific properties.
Biology: In biological research, glycidyl acetate, (S)- is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: In industrial applications, glycidyl acetate, (S)- is used in the production of coatings, adhesives, and resins. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.
作用机制
The mechanism of action of glycidyl acetate, (S)- involves the reactivity of its epoxide ring. The ring can be opened by nucleophiles, leading to the formation of new bonds and the creation of various products. This reactivity is exploited in different chemical reactions to achieve desired modifications and syntheses.
相似化合物的比较
Glycidyl methacrylate: An ester of methacrylic acid and glycidol, used in the production of epoxy resins.
Glycidol: An organic compound with both epoxide and alcohol functional groups, used as an intermediate in the synthesis of other chemicals.
Ethyl acetate: An ester with a similar acetate group but without the epoxide ring, used as a solvent in various applications.
Uniqueness: Glycidyl acetate, (S)- is unique due to the presence of both an epoxide ring and an acetate group. This combination of functional groups provides it with distinct reactivity and versatility in chemical reactions, making it valuable in various fields of research and industry.
属性
IUPAC Name |
[(2S)-oxiran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXONPYJVWEAEL-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65031-95-0 | |
| Record name | Glycidyl acetate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065031950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDYL ACETATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G51G7FHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)

![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)




![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-dibutyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B1604247.png)
